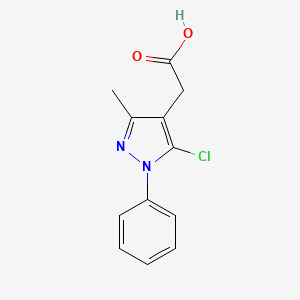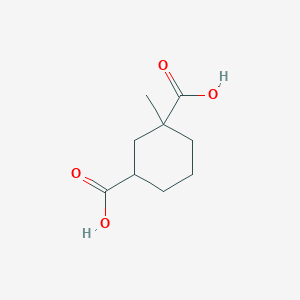
1-Methylcyclohexane-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclohexane-1,3-dicarboxylic acid is an organic compound with the molecular formula C9H14O4. It is a dicarboxylic acid, meaning it contains two carboxyl groups (-COOH) attached to a cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexane-1,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 1-methylcyclohexane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction typically proceeds as follows: [ \text{1-Methylcyclohexane} + \text{Oxidizing Agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 1-methylcyclohexane using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclohexane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products such as ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or alkanes.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or nitric acid (HNO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Esters, amides.
Scientific Research Applications
1-Methylcyclohexane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving carboxylic acids.
Industry: The compound is used in the production of polymers and resins, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-methylcyclohexane-1,3-dicarboxylic acid exerts its effects involves the interaction of its carboxyl groups with various molecular targets. These interactions can lead to the formation of hydrogen bonds, ionic bonds, or covalent bonds, depending on the specific reaction conditions and reagents used. The pathways involved in these reactions are typically governed by the principles of organic chemistry, including nucleophilic substitution, electrophilic addition, and radical reactions.
Comparison with Similar Compounds
1-Methylcyclohexane-1,3-dicarboxylic acid can be compared with other dicarboxylic acids such as:
Adipic Acid (Hexanedioic Acid): Used in the production of nylon.
Succinic Acid (Butanedioic Acid): Used in the synthesis of polyesters and as a food additive.
Glutaric Acid (Pentanedioic Acid): Used in the production of polymers and as a precursor for pharmaceuticals.
Uniqueness: this compound is unique due to its methyl-substituted cyclohexane ring, which imparts distinct steric and electronic properties compared to other dicarboxylic acids. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
Properties
CAS No. |
1822602-84-5 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
1-methylcyclohexane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(8(12)13)4-2-3-6(5-9)7(10)11/h6H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
VGMTUHUUJVRBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



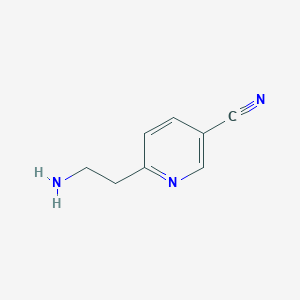
![2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid](/img/structure/B11818465.png)
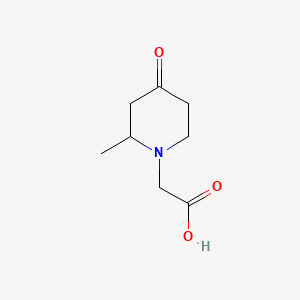

![2H-pyrido[2,3-e]oxazine-6-carboxylic acid](/img/structure/B11818480.png)
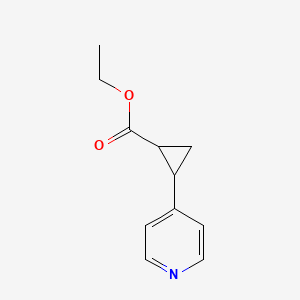
![Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid](/img/structure/B11818490.png)
![5-Phenyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B11818492.png)
